molecular formula C5H4MgO4 B13894482 Magnesium;2-methylidenebutanedioate

Magnesium;2-methylidenebutanedioate

Cat. No.: B13894482
M. Wt: 152.39 g/mol
InChI Key: KMGUUVHVXYFYQN-UHFFFAOYSA-L
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Description

Magnesium;2-methylidenebutanedioate is a magnesium salt derived from 2-methylidenebutanedioic acid. The anion, 2-methylidenebutanedioate, features a conjugated diacid system with a methylidene group, which enhances its reactivity in coordination chemistry and biological systems. Magnesium salts of dicarboxylic acids are often studied for their solubility profiles, bioavailability, and applications in materials science or pharmaceuticals .

Properties

Molecular Formula

C5H4MgO4

Molecular Weight

152.39 g/mol

IUPAC Name

magnesium;2-methylidenebutanedioate

InChI

InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

KMGUUVHVXYFYQN-UHFFFAOYSA-L

Canonical SMILES

C=C(CC(=O)[O-])C(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-methylidenebutanedioate typically involves the reaction of magnesium salts with 2-methylidenebutanedioic acid under controlled conditions. Commonly used magnesium salts include magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully controlled to ensure the proper formation of the coordination complex .

Industrial Production Methods

Industrial production methods for magnesium-based compounds often involve large-scale reactions using high-purity starting materials. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to produce magnesium compounds with desired properties . These methods ensure high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methylidenebutanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of new magnesium complexes .

Scientific Research Applications

Magnesium;2-methylidenebutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;2-methylidenebutanedioate involves its interaction with molecular targets and pathways in biological systems. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their proper function. The compound can also modulate cellular signaling pathways by acting as a cofactor for various enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Dipropan-2-yl 2-methylidenebutanedioate (CAS 53720-10-8): An ester derivative with propyl groups. Its ester functional groups confer lipophilicity, making it suitable for organic synthesis and coatings .

Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate: Contains additional hydroxyl and carbamate groups, enabling diverse chemical modifications .

Ethyl 2-iodo-5-methylbenzoate : Shares ester functionality but differs in aromatic substitution, altering electronic properties and reactivity .

Key Differences :

  • Magnesium;2-methylidenebutanedioate (ionic salt) vs. Dipropan-2-yl 2-methylidenebutanedioate (neutral ester): The ionic nature of the magnesium salt enhances water solubility, while the ester form is more lipid-soluble. This impacts their applications—esters are preferred in hydrophobic matrices (e.g., coatings), whereas magnesium salts may serve as bioavailable magnesium sources or catalysts .
  • Substituent Effects: The methylidene group in 2-methylidenebutanedioate derivatives increases electrophilicity compared to non-conjugated analogs (e.g., dimethyl malonate), facilitating nucleophilic additions .

Physicochemical Properties

Compound Name Solubility Melting Point Key Applications
This compound* Water-soluble Not reported Pharmaceuticals, catalysis
Dipropan-2-yl 2-methylidenebutanedioate Organic solvents 120–125°C Coatings, anticancer agents
Dimethyl malonate Polar solvents −62°C Organic synthesis

*Inferred properties based on analogous magnesium dicarboxylates.

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